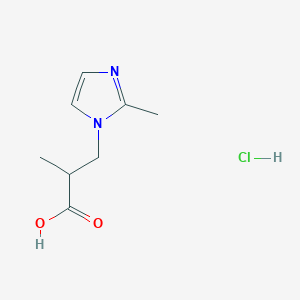
5-氟-4-甲基-1,3-噻唑-2-胺
描述
5-Fluoro-4-methyl-1,3-thiazol-2-amine is a chemical compound with the empirical formula C4H5FN2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 5-Fluoro-4-methyl-1,3-thiazol-2-amine is 132.16 . The SMILES string representation of its structure is CC1=C(SC(N)=N1)F .
Physical And Chemical Properties Analysis
5-Fluoro-4-methyl-1,3-thiazol-2-amine is a solid substance . It has a molecular weight of 132.16 . The compound’s InChI key is QBDZOLWTYRZKBV-UHFFFAOYSA-N .
科学研究应用
杂环化合物的化学和合成
5-氟-4-甲基-1,3-噻唑-2-胺是合成杂环化合物中的重要构建块。其独特的反应性使得在温和的反应条件下可以制备各种杂环化合物,如吡唑-咪唑烷、噻唑、螺环吡啶、螺环吡咯和螺环吡喃。这种多功能性对于开发在药物化学和材料科学中潜在应用的化合物至关重要(Gomaa & Ali, 2020)。
氟代嘧啶类化合物的进展
该化合物的氟代衍生物,特别是在嘧啶化学中,已经对癌症治疗策略做出了重大贡献。氟代嘧啶类化合物,如5-氟尿嘧啶,是各种癌症的基石治疗方法,显示了氟代衍生物在治疗应用中的关键作用。这项研究突出了合成方法,包括稳定同位素的引入用于研究代谢和生物分布,强调了氟代化合物在增强药物疗效和癌症治疗精准性方面的重要性(Gmeiner, 2020)。
环境应用:PFAS去除
在环境科学中,胺基功能化吸附剂,理论上可能包括5-氟-4-甲基-1,3-噻唑-2-胺的衍生物,已经被用于去除水源中的全氟烷基和多氟烷基物质(PFAS)。这种应用对于解决PFAS带来的挑战至关重要,突显了该化合物在环境修复工作中的潜在用途(Ateia et al., 2019)。
安全和危害
作用机制
Target of Action
The primary targets of 5-Fluoro-4-methyl-1,3-thiazol-2-amine are currently unknown. The compound is a part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-4-methyl-1,3-thiazol-2-amine Thiazoles, the class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
The molecular and cellular effects of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Given the diverse biological activities of thiazoles, it is likely that this compound could have multiple effects at the molecular and cellular levels
生化分析
Biochemical Properties
5-Fluoro-4-methyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 5-Fluoro-4-methyl-1,3-thiazol-2-amine, have been found to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to active sites of enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of 5-Fluoro-4-methyl-1,3-thiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and alter metabolic pathways . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Fluoro-4-methyl-1,3-thiazol-2-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA or proteins, leading to changes in their structure and function. For example, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, this compound can inhibit or activate enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Fluoro-4-methyl-1,3-thiazol-2-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have indicated that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to 5-Fluoro-4-methyl-1,3-thiazol-2-amine can result in sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it can lead to toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of 5-Fluoro-4-methyl-1,3-thiazol-2-amine is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
5-Fluoro-4-methyl-1,3-thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, thiazole derivatives have been shown to affect the metabolism of nucleotides and amino acids, impacting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-Fluoro-4-methyl-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of 5-Fluoro-4-methyl-1,3-thiazol-2-amine can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methyl-1,3-thiazol-2-amine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Fluoro-4-methyl-1,3-thiazol-2-amine can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
5-fluoro-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZOLWTYRZKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947179-49-9 | |
| Record name | 5-fluoro-4-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)





![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)


![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)



![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)